Cas no 927891-82-5 (3-2-(trifluoromethoxy)phenylpropanenitrile)
3-2-(trifluoromethoxy)phenylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanenitrile, 2-(trifluoromethoxy)-
- 3-2-(trifluoromethoxy)phenylpropanenitrile
- 927891-82-5
- (2-(Trifluoromethoxy)phenyl)propanenitrile
- 3-(2-trifluoromethoxyphenyl)propionitrile
- SCHEMBL3214673
- DTXSID601271446
- 2-(Trifluoromethoxy)benzenepropanenitrile
- 3-[2-(TRIFLUOROMETHOXY)PHENYL]PROPANENITRILE
- EN300-1929819
-
- Inchi: 1S/C10H8F3NO/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2
- InChI Key: NFELRHJRIXQNAP-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1CCC#N)(F)F
Computed Properties
- Exact Mass: 215.05579836Da
- Monoisotopic Mass: 215.05579836Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 33Ų
3-2-(trifluoromethoxy)phenylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929819-0.05g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-0.1g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-0.25g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-0.5g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-1.0g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-1929819-2.5g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-5.0g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 5g |
$2277.0 | 2023-05-31 | ||
| Enamine | EN300-1929819-10.0g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 10g |
$3376.0 | 2023-05-31 | ||
| Enamine | EN300-1929819-1g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-1929819-5g |
3-[2-(trifluoromethoxy)phenyl]propanenitrile |
927891-82-5 | 5g |
$2277.0 | 2023-09-17 |
3-2-(trifluoromethoxy)phenylpropanenitrile Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-2-(trifluoromethoxy)phenylpropanenitrile
Introduction to 3-2-(trifluoromethoxy)phenylpropanenitrile (CAS No: 927891-82-5)
3-2-(trifluoromethoxy)phenylpropanenitrile, identified by the Chemical Abstracts Service Number (CAS No) 927891-82-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitrile derivatives, which are widely recognized for their versatile applications in medicinal chemistry and synthetic organic chemistry. The presence of a trifluoromethoxy group in its molecular structure imparts unique electronic and steric properties, making it a valuable building block for the development of novel bioactive molecules.
The molecular structure of 3-2-(trifluoromethoxy)phenylpropanenitrile consists of a phenyl ring substituted with a trifluoromethoxy group at the 2-position and a propanenitrile moiety at the 3-position. This arrangement not only enhances the compound's reactivity but also its potential biological activity. The trifluoromethoxy group is known to increase the lipophilicity and metabolic stability of molecules, which is a crucial factor in drug design. Additionally, the nitrile group can serve as a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of nitrile-containing compounds. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique electronic properties of the trifluoromethoxy group can influence the binding affinity and selectivity of drug candidates, making them attractive for medicinal chemists seeking to develop next-generation therapeutics. Research has demonstrated that compounds incorporating this moiety often exhibit enhanced binding to biological targets, leading to improved efficacy and reduced side effects.
The synthesis of 3-2-(trifluoromethoxy)phenylpropanenitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on a pre-functionalized phenyl ring followed by cyanation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve more efficient and selective transformations. The availability of high-quality starting materials and well-established synthetic protocols are essential for producing this compound in scales suitable for research and development purposes.
The chemical properties of 3-2-(trifluoromethoxy)phenylpropanenitrile make it a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization at multiple sites, enabling the creation of diverse pharmacophores. For instance, the nitrile group can be hydrolyzed to an amide or carboxylic acid, while the aromatic ring can undergo various electrophilic or nucleophilic substitutions. These transformations provide chemists with a wide range of possibilities to explore different structural motifs and optimize biological activity.
In academic research, 3-2-(trifluoromethoxy)phenylpropanenitrile has been utilized in studies aimed at understanding the relationship between molecular structure and biological activity. Computational modeling and experimental techniques have been employed to elucidate how the presence of the trifluoromethoxy group influences interactions with biological targets such as enzymes and receptors. These studies contribute valuable insights into drug design principles and help guide the development of new therapeutic agents.
The pharmaceutical industry has also shown interest in leveraging compounds like 3-2-(trifluoromethoxy)phenylpropanenitrile for drug discovery programs. Its unique structural features make it a promising candidate for further development into novel drugs. Companies are investing in research to explore its potential in treating various diseases by modifying its core structure through combinatorial chemistry and high-throughput screening approaches. The versatility of this compound allows researchers to rapidly iterate and optimize lead compounds with improved pharmacokinetic profiles.
The safety profile of 3-2-(trifluoromethoxy)phenylpropanenitrile is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its potential hazards and ensure safe handling in laboratory settings. These studies include acute toxicity tests, chronic exposure assessments, and genetic toxicity evaluations. The results have generally indicated that this compound is well-tolerated at typical exposure levels, making it suitable for use in research environments when appropriate safety measures are taken.
The environmental impact of 3-2-(trifluoromethoxy)phenylpropanenitrile is also an important consideration in its application and disposal. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being increasingly adopted in laboratories worldwide to promote sustainable practices. By implementing these approaches, researchers can mitigate the ecological footprint associated with the production and use of specialized compounds like this one.
In conclusion, 3-2-(trifluoromethoxy)phenylpropanenitrile (CAS No: 927891-82-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique molecular structure, characterized by the presence of a trifluoromethoxy group and a nitrile moiety, makes it an attractive candidate for designing novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in drug discovery efforts worldwide.
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